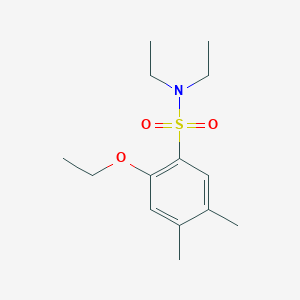
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide compound that has been widely used in scientific research. EDBS has a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has been used in various scientific research applications, including as an inhibitor of carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer. This compound has been found to be a potent inhibitor of CA, with an inhibition constant (Ki) in the nanomolar range.
This compound has also been used as a probe to study the binding of sulfonamide compounds to proteins. Sulfonamides are known to bind to the active site of many enzymes and inhibit their activity. This compound has been used to study the binding of sulfonamides to carbonic anhydrase and other enzymes, providing valuable insights into the mechanism of enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide as a CA inhibitor involves the binding of the compound to the active site of the enzyme. This compound has been shown to form a stable complex with the zinc ion at the active site of CA, blocking the access of carbon dioxide to the enzyme and inhibiting its activity. The binding of this compound to CA is reversible, and the compound can be displaced by other inhibitors or substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its CA inhibitory activity, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. The exact mechanisms underlying these effects are not fully understood, but they may involve the inhibition of other enzymes or the modulation of signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency as a CA inhibitor, its stability under normal laboratory conditions, and its ability to bind to the active site of many enzymes. However, this compound also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal of this compound are necessary to ensure the safety of laboratory personnel and the environment.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide. One area of interest is the development of new CA inhibitors based on the structure of this compound. By modifying the chemical structure of this compound, it may be possible to improve its potency and selectivity as a CA inhibitor. Another area of interest is the investigation of the physiological effects of this compound in animal models and humans. By understanding the mechanisms underlying the effects of this compound, it may be possible to develop new therapies for diseases such as cancer and inflammation. Finally, further research is needed to explore the potential toxicity of this compound and its effects on the environment. By understanding the risks associated with this compound, it may be possible to develop safer and more sustainable alternatives for scientific research.
Métodos De Síntesis
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide can be synthesized by reacting 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with diethylamine in the presence of a base. The reaction produces a white solid that can be purified by recrystallization. The yield of this compound is typically high, and the compound is stable under normal laboratory conditions.
Propiedades
Fórmula molecular |
C14H23NO3S |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-ethoxy-N,N-diethyl-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-12(5)11(4)9-13(14)18-8-3/h9-10H,6-8H2,1-5H3 |
Clave InChI |
SXFGCCHQXPPWRZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OCC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)





![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)


